REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][C:11]([OH:23])([C:14]2[N:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]3=[N:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.N>C(Cl)Cl>[N:16]1[CH:15]=[C:14]([C:11]2([OH:23])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[N:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=12
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CN=C2N1C=CC=C2)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was directly chromatographed over silica-gel column
|
Type
|
WASH
|
Details
|
eluted with methanol
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=C(N2C1C=CC=C2)C2(CCNCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |